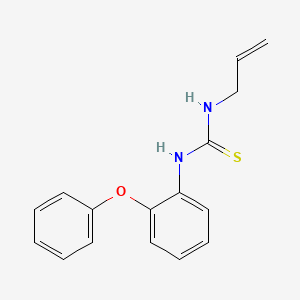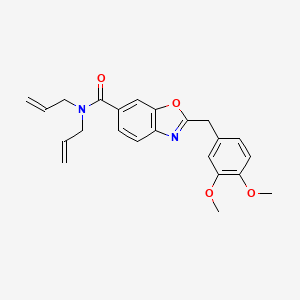![molecular formula C28H24N2O5 B5122374 N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-phenoxybenzamide](/img/structure/B5122374.png)
N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-phenoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-phenoxybenzamide, also known as 25B-NBOMe, is a synthetic hallucinogenic drug that belongs to the phenethylamine family. It was first synthesized in 2004 and gained popularity as a recreational drug in the early 2010s. However, due to its potent and unpredictable effects, it has been classified as a Schedule I controlled substance in the United States.
作用机制
The exact mechanism of action of N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-phenoxybenzamide is not fully understood, but it is believed to act as a partial agonist at the serotonin 2A receptor. This receptor is primarily located in the prefrontal cortex and is involved in regulating mood, perception, and cognition. Activation of this receptor by this compound leads to altered sensory perception, hallucinations, and changes in mood and thought processes.
Biochemical and Physiological Effects:
The effects of this compound on the body are similar to those of other hallucinogenic drugs, such as LSD and psilocybin. These effects include altered sensory perception, hallucinations, changes in mood and thought processes, and increased heart rate and blood pressure. However, this compound is known to be more potent than other hallucinogens and can lead to severe and unpredictable effects, including seizures, psychosis, and death.
实验室实验的优点和局限性
One advantage of using N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-phenoxybenzamide in laboratory experiments is its high potency and selectivity for the serotonin 2A receptor. This allows researchers to study the effects of this receptor in greater detail and may lead to the development of new therapeutic agents for psychiatric disorders. However, the unpredictable and potentially dangerous effects of this compound make it unsuitable for use in human subjects and require strict safety protocols in laboratory settings.
未来方向
There are several directions for future research on N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-phenoxybenzamide. One area of interest is the development of new therapeutic agents that target the serotonin 2A receptor for the treatment of psychiatric disorders. Another area of research is the development of safer and more effective methods for synthesizing this compound and other hallucinogenic drugs. Additionally, further studies are needed to understand the long-term effects of this compound on the brain and body.
合成方法
The synthesis of N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-phenoxybenzamide involves several steps, including the reaction of 2,5-dimethoxyphenethylamine with benzoyl chloride to form N-benzoyl-2,5-dimethoxyphenethylamine. This compound is then reacted with 2-phenoxybenzaldehyde in the presence of a base to form the final product, this compound. The synthesis of this compound requires advanced knowledge of organic chemistry and should only be performed by experienced professionals in a controlled laboratory setting.
科学研究应用
Despite its classification as a controlled substance, N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-phenoxybenzamide has been studied for its potential medical applications. In a study published in the Journal of Medicinal Chemistry, researchers found that this compound has a high affinity for the serotonin 2A receptor, which is involved in regulating mood and perception. This receptor has been implicated in the pathophysiology of several psychiatric disorders, including depression and schizophrenia. Therefore, this compound may have potential as a therapeutic agent for these conditions.
属性
IUPAC Name |
N-(4-benzamido-2,5-dimethoxyphenyl)-2-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O5/c1-33-25-18-23(26(34-2)17-22(25)29-27(31)19-11-5-3-6-12-19)30-28(32)21-15-9-10-16-24(21)35-20-13-7-4-8-14-20/h3-18H,1-2H3,(H,29,31)(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIDGIAWICLQIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-butoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5122296.png)
![3-butyryl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one](/img/structure/B5122304.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3,4-dimethylphenyl)propanamide](/img/structure/B5122308.png)

![N-[1-(1-adamantyl)ethyl]-N'-(4-chloro-2-fluorophenyl)urea](/img/structure/B5122321.png)


![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-methoxynicotinamide](/img/structure/B5122350.png)
![2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-methylacetamide](/img/structure/B5122363.png)
![N-[2-(2-fluorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B5122381.png)



![5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazole](/img/structure/B5122398.png)